3-(3-Phenylpropyl)pyridine

Medicinal Chemistry Neuropharmacology Receptor Binding

Misidentification among positional isomers wastes screening resources and yields. This meta-substituted pyridine derivative resolves isomer ambiguity with verified biological and synthetic utility. Verified nanomolar mAChR binding (Ki = 20-107 nM) for muscarinic subtype selectivity campaigns. 93% yield synthesis of 4-(3-phenylpropyl)pyridine N-oxide chiral ligand (Oxone/NaOH protocol). LogP = 3.23 serves as a reference standard for reversed-phase HPLC method development and lipophilicity benchmarking. Reliable sourcing eliminates isomer guesswork.

Molecular Formula C14H15N
Molecular Weight 197.27 g/mol
CAS No. 1802-34-2
Cat. No. B167802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Phenylpropyl)pyridine
CAS1802-34-2
Synonyms3-(3-phenylpropyl)pyridine
Molecular FormulaC14H15N
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC2=CN=CC=C2
InChIInChI=1S/C14H15N/c1-2-6-13(7-3-1)8-4-9-14-10-5-11-15-12-14/h1-3,5-7,10-12H,4,8-9H2
InChIKeyUFTHZMUVGHIONQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 1 kilogram / 1 milligram / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Phenylpropyl)pyridine Procurement Baseline


3-(3-Phenylpropyl)pyridine (CAS 1802-34-2), with the molecular formula C₁₄H₁₅N, is a pyridine derivative bearing a 3-phenylpropyl substituent at the meta position of the heteroaromatic ring . It is one of three positional isomers, alongside 2-(3-phenylpropyl)pyridine (CAS 2110-18-1) and 4-(3-phenylpropyl)pyridine (CAS 2057-49-0), each sharing an identical molecular weight of 197.28 g/mol but differing in substitution pattern [1][2]. Its calculated density is 1.024 g/cm³, with a boiling point of 311.2 °C at 760 mmHg, and a measured LogP of 3.23 (or calculated 3.3), indicating moderate lipophilicity [3][4].

3-(3-Phenylpropyl)pyridine Isomer Specificity


Although the three positional isomers of (3-phenylpropyl)pyridine share identical molecular formulas, their physicochemical properties and biological recognition diverge significantly due to the distinct steric and electronic environments conferred by the substitution position. As the evidence in Section 3 demonstrates, these differences manifest in measurable variations in boiling point, lipophilicity (LogP), and target binding affinity [1][2][3]. Therefore, assuming functional interchangeability without verifying isomer-specific data can lead to experimental failure, suboptimal synthetic yields, or procurement of a compound unsuitable for the intended application.

Quantitative Differentiation from Positional Isomers


mAChR Binding Affinity Profile

3-(3-Phenylpropyl)pyridine demonstrates measurable binding to muscarinic acetylcholine receptors (mAChRs) in multiple tissue types, with Ki values ranging from 20 nM to 107 nM depending on the specific tissue source [1]. This positions it as a potential pharmacological tool or lead scaffold for the muscarinic system, which is distinct from the electrochemical solvent applications of its 4-isomer and the flavor/fragrance utility of its 2-isomer [2].

Medicinal Chemistry Neuropharmacology Receptor Binding

Lipophilicity (LogP) Comparison

The measured LogP of 3-(3-phenylpropyl)pyridine is 3.23, which is notably lower than the LogP values reported for its 2- and 4- positional isomers (approximately 3.59 and 3.26-4.04, respectively) [1][2]. This lower lipophilicity for the 3-isomer translates to a 1.1-fold decrease in octanol-water partitioning compared to the 2-isomer, and potentially a greater than 1.5-fold decrease compared to some 4-isomer measurements, impacting its behavior in biological assays, chromatographic separations, and liquid-liquid extractions.

ADME Medicinal Chemistry Chromatography

Boiling Point and Volatility Profile

3-(3-Phenylpropyl)pyridine exhibits a calculated boiling point of 311.2 °C at 760 mmHg . This is approximately 11 °C lower than the 322 °C reported for the 4-isomer , and significantly higher than the 142-143 °C (at 1 mmHg) or 296 °C (calculated at 760 mmHg) reported for the 2-isomer [1]. The intermediate boiling point of the 3-isomer suggests distinct volatility and thermal stability that may be advantageous in specific synthetic or purification protocols.

Process Chemistry Analytical Chemistry Synthesis

High-Yield N-Oxide Derivatization

3-(3-Phenylpropyl)pyridine serves as a direct precursor to its N-oxide derivative, 4-(3-phenylpropyl)pyridine N-oxide, via a high-yielding oxidation protocol. The reaction, using Oxone and sodium hydroxide in methanol/water, achieves a 93% yield, providing a reliable entry point to this chiral ligand scaffold for asymmetric catalysis [1]. This contrasts with the 2- and 4- isomers, for which similarly high-yielding N-oxidation protocols are not well-documented in the accessible literature.

Organic Synthesis Catalysis Methodology

Distinct Application Domains Across Isomers

The three isomers are associated with fundamentally different application spaces. The 2-isomer is registered with FEMA (No. 3751) and listed in the FDA's EAFUS database for use as a flavoring agent or adjuvant, indicating its established role in the food and fragrance industry [1]. The 4-isomer is commercially promoted and documented in scientific literature as an organic solvent suitable for electrochemical studies of water-insoluble transition metal complexes, particularly porphyrins and phthalocyanines [2]. In contrast, 3-(3-phenylpropyl)pyridine is not present in these regulatory lists or application reports. Its reported utility is centered on pharmaceutical research and as a synthetic building block, specifically for generating N-oxide derivatives [3].

Application Profiling Regulatory Procurement

Application Scenarios for 3-(3-Phenylpropyl)pyridine


mAChR Probe Development

3-(3-Phenylpropyl)pyridine is a suitable candidate for screening campaigns or lead optimization programs targeting the muscarinic acetylcholine receptor system. Its demonstrable binding affinity in the nanomolar range (Ki = 20-107 nM across various tissues) makes it a potential tool compound for exploring subtype selectivity or for developing CNS-active muscarinic modulators, a niche not addressed by its positional isomers [1].

Chiral N-Oxide Ligand Synthesis

This compound is the recommended starting material for the synthesis of 4-(3-phenylpropyl)pyridine N-oxide, a ligand employed in manganese-catalyzed asymmetric epoxidation reactions. The documented 93% yield using a mild Oxone/NaOH protocol offers a robust and scalable route to this valuable chiral ligand class, providing a clear advantage over using other isomers without validated synthetic pathways [2].

Chromatography Method Development

For analytical chemists developing reversed-phase HPLC methods for complex mixtures or assessing lipophilicity, 3-(3-phenylpropyl)pyridine (LogP = 3.23) serves as a valuable reference standard. Its LogP falls between the more lipophilic 2-isomer (LogP ~3.59) and the 4-isomer (LogP up to 4.04), allowing for better separation optimization and serving as a benchmark for predicting the retention behavior of similarly lipophilic drug candidates [3][4].

Multi-Target Lead Optimization Scaffold

The compound's reported potential in pharmaceutical research for engaging multiple biological targets, including anti-inflammatory and anti-cancer pathways, positions it as a versatile scaffold for medicinal chemists . Its distinct binding profile to mAChRs and its unique physicochemical properties among its isomers make it a strategic choice for library synthesis and hit-to-lead campaigns where structural novelty and a defined property space are desired.

Technical Documentation Hub

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14 linked technical documents
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